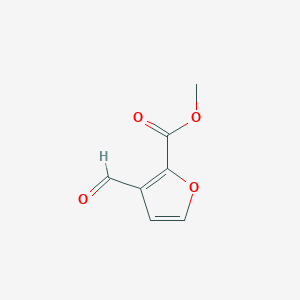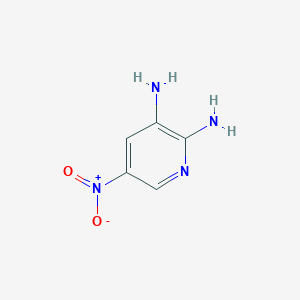
1-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, phenyl ring, and aldehyde group would all contribute to the overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings, phenyl rings, and aldehyde groups are known to undergo a variety of chemical reactions. For example, the aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could make it a polar molecule, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
1-(4-Fluorphenyl)-1H-pyrazol-4-carbaldehyd: wurde auf seine potenziellen antimikrobiellen Eigenschaften untersucht. Pyrazolderivate sind dafür bekannt, eine signifikante Aktivität gegen eine Vielzahl von mikrobiellen Stämmen zu zeigen. Die Einarbeitung eines Fluoratoms kann die Fähigkeit der Verbindung, mit bakteriellen Enzymen zu interagieren, verbessern, was möglicherweise zur Entwicklung neuer antimikrobieller Wirkstoffe führt .
Antituberkulosemittel
Tuberkulose stellt weiterhin eine große globale Gesundheitsherausforderung dar, und Pyrazolverbindungen haben sich als vielversprechend als Antituberkulosemittel erwiesen. Das Strukturmotiv von 1-(4-Fluorphenyl)-pyrazol-4-carbaldehyd könnte optimiert werden, um mykobakterielle Enzyme anzugreifen, was im Kampf gegen arzneimittelresistente Tuberkulose-Stämme helfen könnte .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von Pyrazolderivaten macht sie zu Kandidaten für die Behandlung chronischer entzündungsbedingter Erkrankungen. Die Fluorphenylgruppe in This compound kann zu einer höheren Potenz und Selektivität bei der Hemmung entzündungsfördernder Pfade beitragen .
Antioxidative Eigenschaften
Oxidativer Stress ist an zahlreichen Krankheiten beteiligt, und Antioxidantien sind entscheidend für die Abmilderung dieser Schäden. Die Forschung an Pyrazolderivaten, darunter This compound, untersucht ihre Fähigkeit, freie Radikale zu neutralisieren und vor oxidativem Stress zu schützen .
Antitumor- und Zytotoxizität
Pyrazolderivate wurden auf ihre Antitumoreigenschaften untersucht. Die fluorierte Pyrazolstruktur von This compound könnte bei der Entwicklung von Verbindungen mit zytotoxischer Aktivität gegen Krebszelllinien vorteilhaft sein, was einen Weg für neue Antikrebsmittel eröffnet .
Analgetische Wirkungen
Die analgetischen Wirkungen von Pyrazolderivaten sind gut dokumentiert. This compound könnte als Leitverbindung für die Entwicklung neuer Schmerzmittel dienen, die auf spezifischen Schmerzwegen mit reduzierten Nebenwirkungen wirken .
Anti-Brustkrebs-Aktivität
Molekular-Docking-Studien haben gezeigt, dass bestimmte Pyrazolderivate an den humanen Östrogen-Alpha-Rezeptor (ERα) binden können, der am Brustkrebs beteiligt ist. This compound könnte als therapeutisches Mittel bei hormonabhängigem Brustkrebs eingesetzt werden .
Behandlung von Leberkrebs
Einige Pyrazolverbindungen wurden als Mittel gegen Leberkrebs (HePG-2) patentiert. Die einzigartige Struktur von This compound könnte genutzt werden, um Medikamente mit spezifischer Aktivität gegen Leberkrebszellen zu entwickeln .
Wirkmechanismus
Target of Action
5-AMINO-1-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL, has been reported to interact with Mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
It can be inferred from related compounds that it may interact with its target protein, leading to changes in the protein’s function and subsequent cellular effects .
Biochemical Pathways
Based on the known target, it may influence pathways related to cell growth, inflammation, and apoptosis .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the potential target, it may influence cellular processes such as cell growth, inflammation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZFOHVFXOKYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390191 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890652-03-6 | |
| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890652-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in the synthesis of novel chalcones, and what are the potential applications of these synthesized compounds?
A1: The research paper describes the use of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a key starting material for synthesizing novel chalcone derivatives []. Chalcones are a class of compounds known for their diverse biological activities, including antimicrobial properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)



![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)





